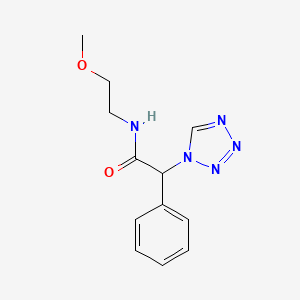![molecular formula C18H13N3O5 B5398079 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B5398079.png)
4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide, also known as NOECBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide is not yet fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes in cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anti-tumor agent. Furthermore, 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide in lab experiments is its relatively simple synthesis method, which allows for the efficient production of the compound. Additionally, 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide has been found to exhibit multiple biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of using 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide. One area of interest is the development of 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide and its potential applications in various fields, including medicine and agriculture. Finally, the synthesis of 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide analogs with improved biological activity and reduced toxicity may also be an area of future research.
Conclusion
In conclusion, 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its simple synthesis method, multiple biological activities, and potential as a fluorescent probe make it a versatile tool for studying various cellular processes. However, further studies are needed to fully elucidate its mechanism of action and potential applications.
Méthodes De Synthèse
4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide can be synthesized through a simple reaction between 4-nitrobenzohydrazide and 3-acetyl-4-hydroxychromone in the presence of glacial acetic acid. The reaction yields a yellow crystalline solid, which is then purified through recrystallization using ethanol.
Applications De Recherche Scientifique
4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, 4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-11(15-10-13-4-2-3-5-16(13)26-18(15)23)19-20-17(22)12-6-8-14(9-7-12)21(24)25/h2-10H,1H3,(H,20,22)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSWEKBTTUMQG-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)
![[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]amine hydrochloride](/img/structure/B5398033.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398037.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine](/img/structure/B5398044.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5398045.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398049.png)
![[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5398052.png)
![1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5398064.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B5398071.png)

![1-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]azepan-2-one](/img/structure/B5398094.png)
![3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol](/img/structure/B5398101.png)